molecular formula C19H27N5O B6067520 N,N-dimethyl-2-[4-[1-(3-methylbutan-2-yl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanamine

N,N-dimethyl-2-[4-[1-(3-methylbutan-2-yl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanamine

Cat. No.: B6067520
M. Wt: 341.5 g/mol
InChI Key: FPXPNPHSVKHZCM-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-[4-[1-(3-methylbutan-2-yl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanamine: is a complex organic compound that features a unique structure combining an imidazopyrazole core with a phenoxyethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-[4-[1-(3-methylbutan-2-yl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanamine typically involves multiple steps:

    Formation of the imidazopyrazole core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the phenoxyethanamine moiety: This step often involves nucleophilic substitution reactions where the phenoxy group is introduced to the imidazopyrazole core.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazopyrazole core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions, enhancing the efficiency of various transformations.

Biology and Medicine:

    Pharmacology: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

    Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical characteristics.

    Agriculture: It could be used in the synthesis of agrochemicals for pest control or plant growth regulation.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-[4-[1-(3-methylbutan-2-yl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanamine exerts its effects is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The imidazopyrazole core may bind to active sites, modulating the activity of these targets and influencing various biological pathways.

Comparison with Similar Compounds

  • N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
  • N,N-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • N,N-dimethyl-4-(3-phenyl-5,6-dihydro-1,4-dioxane-2-yl)aniline

Uniqueness: N,N-dimethyl-2-[4-[1-(3-methylbutan-2-yl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanamine stands out due to its specific combination of an imidazopyrazole core with a phenoxyethanamine moiety, which imparts unique chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

N,N-dimethyl-2-[4-[1-(3-methylbutan-2-yl)-4H-imidazo[4,5-c]pyrazol-5-yl]phenoxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O/c1-13(2)14(3)24-19-17(12-20-24)21-18(22-19)15-6-8-16(9-7-15)25-11-10-23(4)5/h6-9,12-14H,10-11H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXPNPHSVKHZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)N1C2=C(C=N1)NC(=N2)C3=CC=C(C=C3)OCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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